2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C18H22ClN5O and its molecular weight is 359.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two crucial mechanisms that work in concert to control plasma glucose levels . These are:
- Incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract .
Pharmacokinetics
The compound was found to be efficacious in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds .
Cellular Effects
The effects of 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one on cells are diverse and depend on the specific type of cell and the cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and contribute to the compound’s overall impact on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . This also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
The compound 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a piperidine ring, a pyrimidine moiety, and a hexahydrocinnolinone structure, which may contribute to its diverse biological activities.
- Molecular Formula : C17H20ClN5O
- Molecular Weight : 345.83 g/mol
- CAS Number : 2097921-19-0
Biological Activities
Research on compounds with similar structures has indicated a variety of biological activities. The following sections detail the specific activities associated with this compound:
Anticancer Activity
Compounds containing piperidine and pyrimidine moieties have been reported to exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A study highlighted that modifications in the structure could lead to enhanced anticancer efficacy, suggesting that this compound may be optimized for therapeutic use against cancer .
Antimicrobial Activity
The presence of the chloropyrimidine group enhances the potential antimicrobial properties of the compound. Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The structural diversity allows for interactions with bacterial enzymes, potentially leading to effective treatments for bacterial infections .
Enzyme Inhibition
The compound may also act as an inhibitor for several enzymes. For example, its structural components suggest potential activity against acetylcholinesterase (AChE) and urease. A study reported that certain derivatives showed strong inhibitory effects against these enzymes, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key findings related to similar compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one | Piperidine and benzimidazole rings | Antitumor and anti-inflammatory |
N-Methyl-7-oxo-6-prop-2-enyl-1H-pyrrole | Pyrrole ring with similar substituents | Antimicrobial activity |
1-(5-Chloro-pyrimidin-2-yl)-piperidin derivatives | Variants with different substituents on piperidine | Diverse pharmacological profiles |
The unique combination of the cyclopropyl group with both piperidine and pyrimidine moieties in this compound enhances its potential interactions with biological targets compared to structurally similar compounds.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Anticancer Studies : Research demonstrated that derivatives of pyrimidine-piperidine hybrids exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Screening : In vitro studies showed that certain derivatives displayed bactericidal effects against resistant strains of bacteria, indicating their potential as novel antimicrobial agents.
- Enzyme Inhibition Assays : Compounds were evaluated for their inhibitory effects on AChE and urease, revealing IC50 values significantly lower than standard inhibitors used in clinical settings. This suggests promising therapeutic applications in neurodegenerative diseases and urinary tract infections .
Properties
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGBXPNRWJDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.